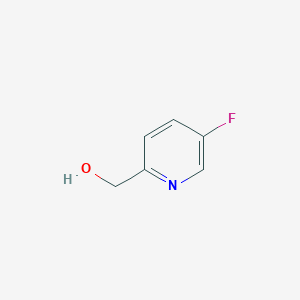









|
REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][N:8]=1.CN([CH:17]=[O:18])C.[BH4-].[Na+]>C1(C)C=CC=CC=1>[F:13][C:10]1[CH:11]=[CH:12][C:7]([CH2:17][OH:18])=[N:8][CH:9]=1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
16.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=C(C=C1)F
|
|
Name
|
|
|
Quantity
|
220 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
3.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
Stir the mixture at −78° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the reaction temperature below −60° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
Warm to −10° C.
|
|
Type
|
CUSTOM
|
|
Details
|
quench with methanol (10 mL)
|
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate the mixture to half of the volume in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
Dilute with methanol (150 mL)
|
|
Type
|
TEMPERATURE
|
|
Details
|
cool the mixture to −78° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
Warm the mixture to ambient temperature
|
|
Type
|
STIRRING
|
|
Details
|
stir for 2 h
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
Quench with water (10 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
remove the organic solvent in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain an oil/water mixture
|
|
Type
|
EXTRACTION
|
|
Details
|
Extract with diethyl ether (3×100 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
dry the combined organic extracts
|
|
Type
|
WASH
|
|
Details
|
wash with brine
|
|
Type
|
CUSTOM
|
|
Details
|
dry
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=CC(=NC1)CO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.9 g | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 90% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |